Methanone, bis(3,4-dimethylphenyl)-
Overview
Description
Methanone, bis(3,4-dimethylphenyl)- is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Bis(3,4-dimethylphenyl)methanone, also known as 3,3’,4,4’-Tetramethylbenzophenone or Methanone, bis(3,4-dimethylphenyl)-, is a chemical compound with the molecular formula C17H18O . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
Bis(3,4-dimethylphenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, bis(3,4-dimethylphenyl)methanone can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of bis(3,4-dimethylphenyl)methanone on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, bis(3,4-dimethylphenyl)methanone can alter gene expression by affecting transcription factors and epigenetic modifications . These changes can lead to variations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, bis(3,4-dimethylphenyl)methanone exerts its effects through various mechanisms. It can bind to biomolecules, including enzymes and receptors, altering their activity. The compound has been shown to inhibit enzymes like acetylcholinesterase by binding to their active sites, preventing substrate access . Additionally, bis(3,4-dimethylphenyl)methanone can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Changes in gene expression induced by the compound are often mediated through interactions with transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
The temporal effects of bis(3,4-dimethylphenyl)methanone in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH . Long-term exposure to bis(3,4-dimethylphenyl)methanone has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of bis(3,4-dimethylphenyl)methanone vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, bis(3,4-dimethylphenyl)methanone can cause toxic effects, including hepatotoxicity and neurotoxicity . These effects are often associated with the accumulation of the compound in specific tissues and the disruption of normal cellular functions.
Metabolic Pathways
Bis(3,4-dimethylphenyl)methanone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of bis(3,4-dimethylphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux. Additionally, bis(3,4-dimethylphenyl)methanone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Properties
IUPAC Name |
bis(3,4-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFVCCPWFITRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063547 | |
Record name | Methanone, bis(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4659-48-7 | |
Record name | Bis(3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4659-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, bis(3,4-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, bis(3,4-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, bis(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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